Oxypeucedanin hydrate
Overview
Description
Oxypeucedanin hydrate is a naturally occurring furanocoumarin compound found in various plants, particularly in the roots of Angelica dahurica. This compound is known for its diverse biological activities, including anti-inflammatory, antiproliferative, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxypeucedanin hydrate can be isolated from the methanolic extract of Angelica dahurica roots. The extraction process involves using ionic liquids such as [Bmim]Tf2N, which has demonstrated outstanding performance in extracting this compound . The extraction conditions are optimized to achieve high yields, with a solvent/solid ratio of 8:1, temperature of 60°C, and extraction time of 180 minutes .
Industrial Production Methods: The industrial production of this compound primarily involves the extraction from natural sources, particularly from the roots of Angelica dahurica. The use of ionic liquids and back-extraction techniques has been shown to be effective in separating and enriching this compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: Oxypeucedanin hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives for further research .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in further scientific research to explore their potential therapeutic applications .
Scientific Research Applications
Oxypeucedanin hydrate has a wide range of scientific research applications. In chemistry, it is used as a starting material for synthesizing various derivatives with potential therapeutic properties. In biology, it is studied for its antiproliferative and cytotoxic effects on different cell lines . In medicine, this compound is being investigated for its potential to treat inflammatory diseases such as rheumatoid arthritis by inhibiting specific signaling pathways .
Mechanism of Action
The mechanism of action of oxypeucedanin hydrate involves its interaction with specific molecular targets and pathways. For instance, in the treatment of rheumatoid arthritis, this compound inhibits the TLR4-MD2/NF-κB/MAPK signaling axis, leading to a reduction in the production of pro-inflammatory cytokines and reactive oxygen species . This inhibition helps alleviate the symptoms of rheumatoid arthritis and reduces inflammation .
Comparison with Similar Compounds
Oxypeucedanin hydrate is part of the furanocoumarin family, which includes compounds such as oxypeucedanin, notopterol, nodakenetin, hyuganin C, daphnoretin, and pimpinellin . Compared to these similar compounds, this compound exhibits unique anti-inflammatory and antiproliferative properties, making it a valuable compound for scientific research . Its ability to inhibit specific signaling pathways and its potential therapeutic applications set it apart from other furanocoumarins .
Properties
IUPAC Name |
4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWFWDOPJISUOK-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24724-52-5 | |
Record name | oxypeucedanin hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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